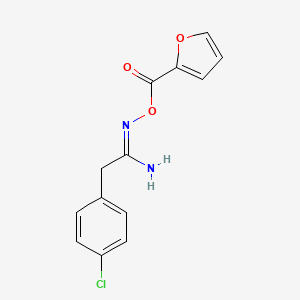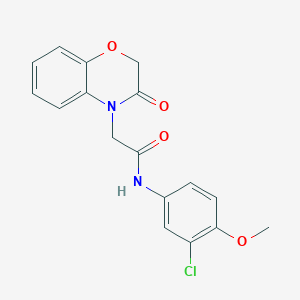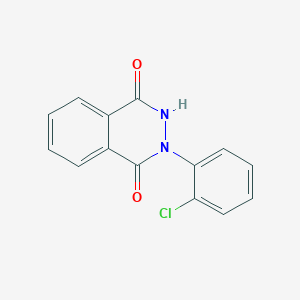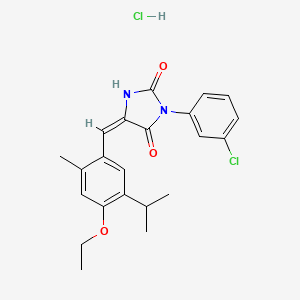![molecular formula C17H18N2O4 B5417695 4-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5417695.png)
4-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide, also known as MMBA, is a chemical compound that has been widely used in scientific research. MMBA is a hydrazide derivative of benzoyl chloride and has been found to have various biological and physiological effects.
Mechanism of Action
4-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide works by inhibiting the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in various cognitive functions, including memory and learning. By increasing the levels of acetylcholine, this compound improves cognitive function and memory.
This compound also works by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to improve cognitive function and memory in animal models. This compound has also been found to have antifungal and antibacterial properties.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which makes it useful in studying cognitive function and memory. Another advantage is its antifungal and antibacterial properties, which make it useful in studying the effects of antimicrobial agents.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to some cell lines, and caution should be taken when handling and using this compound in lab experiments.
Future Directions
There are several future directions for the use of 4-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide in scientific research. One future direction is the development of this compound as a potential treatment for Alzheimer's disease. This compound's ability to inhibit the activity of acetylcholinesterase makes it a promising candidate for the treatment of Alzheimer's disease.
Another future direction is the development of this compound as a potential antimicrobial agent. This compound's antifungal and antibacterial properties make it a promising candidate for the development of new antimicrobial agents.
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes and its antifungal and antibacterial properties. This compound has been found to improve cognitive function and memory in animal models and has potential applications in the treatment of Alzheimer's disease and as a new antimicrobial agent.
Synthesis Methods
4-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide is synthesized by reacting benzoyl chloride with 4-methoxyphenylhydrazine in the presence of sodium acetate. The resulting product is then acetylated using acetic anhydride to form this compound.
Scientific Research Applications
4-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has been used in various scientific research studies due to its ability to inhibit the activity of certain enzymes. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition of acetylcholinesterase has been found to improve cognitive function and memory in animal models.
This compound has also been found to have antifungal and antibacterial properties. Studies have shown that this compound is effective against various strains of bacteria and fungi, including Candida albicans and Staphylococcus aureus.
properties
IUPAC Name |
4-methoxy-N'-[2-(4-methoxyphenyl)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-14-7-3-12(4-8-14)11-16(20)18-19-17(21)13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCQQIKIAOBQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5417614.png)
![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5417615.png)


![3-cyclopentyl-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide](/img/structure/B5417634.png)


![3-[2-(cyclobutylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5417649.png)
![6-methyl-2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile](/img/structure/B5417664.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5417666.png)
![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5417670.png)
![4-[(2-methylpyridin-3-yl)oxy]-1-(3-thienylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5417682.png)
![2-methyl-1-{oxo[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]acetyl}piperidine](/img/structure/B5417686.png)
![5-tert-butyl-1-[(3,4-dimethylphenoxy)acetyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5417690.png)